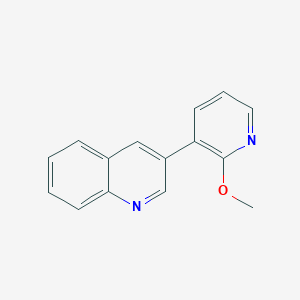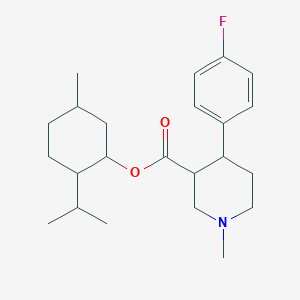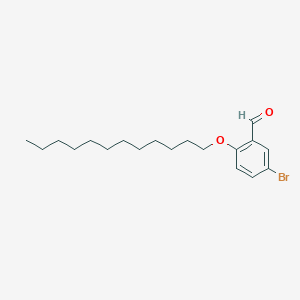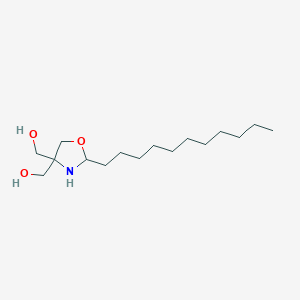
(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of an undecyl chain and two hydroxymethyl groups attached to the oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the Schiff base reaction, where an amino alcohol reacts with an aldehyde to form an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as cerium (III).
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its specific application. For instance, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its electronic structure and fluorescence properties . In biological systems, it may exert its effects by interacting with cellular components, disrupting metabolic pathways, or inducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative with similar structural features but different substituents.
Spirooxazolidines: Compounds with a spirocyclic structure involving the oxazolidine ring.
Oxazolidinones: Compounds with a carbonyl group adjacent to the oxazolidine ring.
Uniqueness
(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its undecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This feature distinguishes it from other oxazolidine derivatives and makes it suitable for specific applications in materials science and industrial formulations.
Eigenschaften
CAS-Nummer |
651291-27-9 |
|---|---|
Molekularformel |
C16H33NO3 |
Molekulargewicht |
287.44 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2-undecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h15,17-19H,2-14H2,1H3 |
InChI-Schlüssel |
CODOIEZZTFGERU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1NC(CO1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


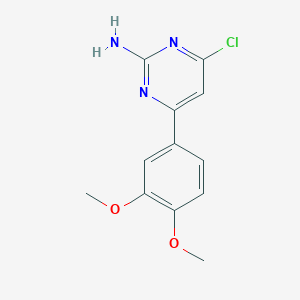
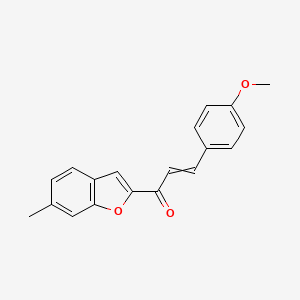

![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
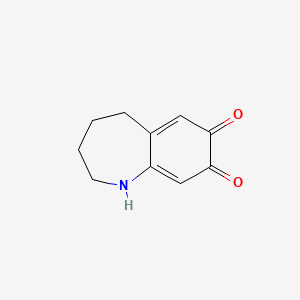
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
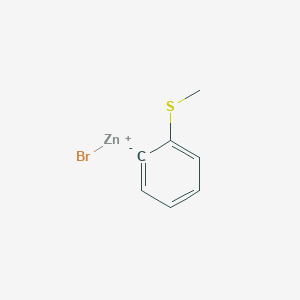
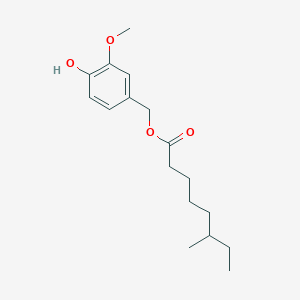
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
